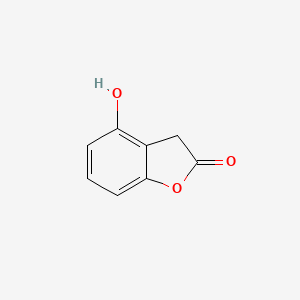

4-hydroxybenzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOGZBZRKJIOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxybenzofuran 2 3h One and Its Analogues

General Synthetic Strategies for Benzofuranone Scaffolds

The formation of the benzofuranone core generally relies on the creation of the furanone ring fused to a benzene (B151609) ring. This can be accomplished through the formation of a key carbon-carbon or carbon-oxygen bond.

Intramolecular cyclization is a powerful strategy for the synthesis of benzofuranones, involving the formation of a ring from a single molecule containing all the necessary atoms. These reactions are often thermodynamically favored due to the proximity of the reacting functional groups. A common approach involves the cyclization of a precursor molecule that already contains the benzene ring and a side chain that can react to form the fused furanone ring.

One such method is the base-promoted intramolecular cyclization of o-bromobenzylketones, which provides a facile, transition-metal-free route to the benzofuran (B130515) scaffold. researchgate.net This strategy demonstrates high substrate tolerability, affording a range of substituted benzofurans in moderate to good yields. researchgate.net Another notable intramolecular approach is the palladium-catalyzed C-H activation of phenylacetic acids, which leads to the formation of benzofuranones through the intramolecular formation of a C-O bond. organic-chemistry.org

Radical cyclizations also represent a significant pathway to benzofuran derivatives. For instance, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, leading to the construction of complex benzofuran structures. nih.govresearchgate.net

| Intramolecular Cyclization Strategy | Key Precursor | Reaction Conditions | Outcome |

| Base-promoted cyclization | o-Bromobenzylketones | Potassium tert-butoxide | Substituted benzofurans |

| Palladium-catalyzed C-H activation | Phenylacetic acids | Pd(II) catalyst | Benzofuranones |

| Radical cyclization cascade | 2-Iodo aryl allenyl ethers | Single-electron transfer (SET) | Complex benzofurans |

Intermolecular strategies for benzofuranone synthesis involve the reaction of two or more separate molecules to form the final ring system. These approaches offer a high degree of flexibility in the introduction of substituents.

A prominent example is the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization to yield benzofuran derivatives. nih.gov This palladium and copper co-catalyzed reaction is versatile, with high yields achieved particularly with electron-donating substituents on the salicylaldehyde precursors. nih.gov

Another intermolecular approach involves the cascade radical cyclization/intermolecular coupling of 2-azaallyls. nih.gov This method allows for the construction of complex benzofurylethylamine derivatives through a unique radical cyclization followed by an intermolecular radical-radical coupling. nih.govresearchgate.net

| Intermolecular Cyclization Strategy | Reactants | Catalyst/Conditions | Product |

| Sonogashira coupling and cyclization | Terminal alkynes and iodophenols | (PPh3)PdCl2 and CuI | Benzofuran derivatives |

| Cascade radical cyclization/coupling | 2-Azaallyl anions and 2-iodo aryl allenyl ethers | Single-electron transfer (SET) | Polycyclic benzofurans |

Targeted Synthesis of 4-Hydroxybenzofuran-2(3H)-one Derivatives

The synthesis of specifically substituted benzofuranones, such as the 4-hydroxy variant, often requires tailored synthetic routes.

One-pot synthetic protocols are highly desirable as they reduce reaction time, resource consumption, and waste generation. For the synthesis of hydroxybenzofuran systems, several one-step procedures have been developed.

An economical one-pot, three-step reaction sequence has been explored for the synthesis of 2,3-dialkyl-5-hydroxybenzofurans from readily available 2-monosubstituted 1,3-diketones and 1,4-benzoquinones. acs.org This method proceeds via sequential Michael addition, aromatization, retro-Claisen, deacylation, hemiketalization, and dehydration processes under mild conditions. acs.org

Another approach involves the condensation of quinones with benzoylacetone to synthesize hydroxybenzofurans. nih.gov Additionally, a PIDA-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones provides a direct method for the preparation of 5-hydroxybenzofurans. thieme-connect.com

| One-Step Procedure | Starting Materials | Key Promoters/Reagents | Product |

| Sequential Michael addition and cyclization | 2-Monosubstituted 1,3-diketones and 1,4-benzoquinones | K2CO3 and conc. HCl | 2,3-Dialkyl-5-hydroxybenzofurans |

| Condensation reaction | Quinones and benzoylacetone | Not specified | Hydroxybenzofurans |

| Oxidative coupling and cyclization | β-Dicarbonyl compounds and hydroquinones | Phenyliodine(III) diacetate (PIDA) and ZnI2 | 5-Hydroxybenzofurans |

Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the conversion of one functional group into another. ic.ac.uk This is particularly useful when direct introduction of a desired functional group is challenging. In the context of this compound synthesis, FGI can be employed on a pre-formed benzofuranone scaffold.

For instance, a methoxy-substituted benzofuranone can be demethylated to yield the corresponding hydroxybenzofuranone. An optimized process for the preparation of 6-hydroxybenzofuran involves the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate. researchgate.net A similar strategy could be envisioned for the synthesis of this compound from a 4-methoxy precursor.

The conversion of other functional groups, such as halides or sulfonates, into a hydroxyl group via nucleophilic substitution is a common FGI. ub.eduvanderbilt.edu For example, a precursor with a leaving group at the 4-position of the benzofuranone ring could be converted to the desired 4-hydroxy derivative.

| Functional Group Interconversion | Starting Functionality | Reagents | Target Functionality |

| Demethylation | Methoxy (B1213986) group | Sodium 1-dodecanethiolate | Hydroxyl group |

| Nucleophilic Substitution | Halide (e.g., Br, Cl) | Hydroxide source | Hydroxyl group |

| Reduction of a ketone | Ketone at the 4-position (in a precursor) | Reducing agents (e.g., NaBH4) | Hydroxyl group |

Advanced Catalytic Approaches in Benzofuranone Synthesis

Modern organic synthesis heavily relies on the use of catalysts to achieve high efficiency, selectivity, and sustainability. The synthesis of benzofuranones has benefited significantly from the development of advanced catalytic systems.

Palladium-based catalysts are widely used in C-H activation and cross-coupling reactions to construct the benzofuranone core. organic-chemistry.orgnih.gov For example, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation affords benzofuranones. organic-chemistry.org Copper catalysts are also effective, particularly in Sonogashira coupling reactions and for the ring closure of aryl o-bromobenzyl ketones. nih.govnih.gov

Lewis acids, such as iron chloride, have been reported to catalyze the ring-closing reaction between trifluoromethylselenolating reagents and substituted alkynyl benzenes to furnish substituted benzofuran derivatives. nih.gov Furthermore, Brønsted acids like acetic acid can catalyze the formation of benzofuran derivatives from benzoquinones. nih.gov Gold and silver-based catalysts have also been employed in the synthesis of benzofuran scaffolds. researchgate.net

| Catalyst Type | Example Reaction | Catalyst | Key Transformation |

| Palladium | C-H activation/lactonization | Pd(II) complexes | Intramolecular C-O bond formation |

| Copper | Sonogashira coupling/cyclization | Copper iodide (co-catalyst) | Formation of C-C and C-O bonds |

| Lewis Acid | Ring-closing reaction | Iron chloride (FeCl3) | Intramolecular cyclization |

| Brønsted Acid | Condensation and cyclization | Acetic acid | Ring opening, addition, and lactonization |

Metal-Free Tandem Friedel-Crafts/Lactonization Reactions

A significant advancement in the synthesis of 3,3-disubstituted benzofuran-2(3H)-ones involves a metal-free tandem Friedel-Crafts/lactonization reaction. organic-chemistry.orgnih.gov This approach utilizes readily available starting materials, such as substituted phenols and α-hydroxy acid esters, and is catalyzed by strong acids like perchloric acid (HClO₄). organic-chemistry.orgnih.gov The reaction proceeds through an initial Friedel-Crafts alkylation of the phenol with the α-hydroxy acid ester, followed by an intramolecular lactonization to form the benzofuranone ring system. organic-chemistry.orgnih.gov This method is noted for its operational simplicity and the ability to generate benzofuranones with a quaternary center at the C3 position in a single step. organic-chemistry.org

Another novel metal-free approach involves the reaction of α-aryl-α-diazoacetates with triarylboranes. nih.govresearchgate.net In this reaction, the boron enolate intermediate, formed after the initial arylation of the diazoacetate, undergoes an intramolecular rearrangement when an ortho-heteroatom is present. This rearrangement leads to the formation of a quaternary center, which then cyclizes to afford the 3,3-disubstituted benzofuranone products in good yields. nih.govresearchgate.net

The reaction conditions for the HClO₄-catalyzed tandem reaction have been optimized, with the best yields obtained using nitromethane (CH₃NO₂) as the solvent at 70 °C. organic-chemistry.org The scope of the reaction is broad, accommodating a variety of substituted phenols and tertiary α-hydroxy acid esters. nih.gov

| Catalyst | Solvent | Temperature (°C) | Starting Materials | Product | Yield (%) |

| HClO₄ | CH₃NO₂ | 70 | Substituted Phenols, Tertiary α-Hydroxy Acid Esters | 3,3-Disubstituted Benzofuranones | High |

| None (Borane-mediated) | Not specified | Not specified | α-Aryl-α-diazoacetates, Triarylboranes | 3,3-Disubstituted Benzofuranones | Good |

Palladium-Catalyzed Dehydrogenative Cross-Coupling Methods

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofuranones through dehydrogenative cross-coupling reactions. These methods often involve the intramolecular coupling of an aryl C-H bond and a vinyl C-H bond. For instance, O-aryl cyclic vinylogous esters can undergo a palladium-catalyzed dehydrogenative intramolecular arylation at the vinylic carbon to furnish benzofuran-fused cyclohexenones. nih.gov Kinetic isotope effect studies suggest that the cleavage of the aryl C-H bond may be the rate-determining step in this transformation. nih.gov

Another strategy involves the palladium(II)-catalyzed C-H activation of phenylacetic acids, which is followed by an intramolecular C-O bond formation to yield benzofuranones. organic-chemistry.org This method has been extended to an enantioselective process through a Pd(II)/Pd(IV) redox catalysis cycle. organic-chemistry.org Furthermore, a palladium-catalyzed C-H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes provides a novel route to benzofurans, which can be precursors to benzofuranones. nih.govrsc.org

These palladium-catalyzed methods offer a high degree of efficiency and are often compatible with a wide range of functional groups. The choice of oxidant, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

| Catalyst | Oxidant | Starting Materials | Key Transformation |

| Palladium(II) Acetate | Silver Carbonate | O-Aryl Cyclic Vinylogous Esters | Intramolecular Dehydrogenative Arylation |

| Palladium(II) | Not specified | Phenylacetic Acids | Intramolecular C-O Bond Formation via C-H Activation |

| Palladium Catalyst | Not specified | 2-Hydroxystyrenes, Iodobenzenes | C-H Activation/Oxidation Tandem Reaction |

Organocatalytic Applications in Benzofuranone Formation

Organocatalysis has provided a complementary, metal-free approach to the asymmetric synthesis of chiral benzofuranones. Bifunctional organocatalysts, such as thiourea derivatives, have been successfully employed in the asymmetric allylic alkylation of 2-substituted benzofuranones with nitroallylic acetates. thieme-connect.com This reaction proceeds via an Sₙ2' substitution mechanism and allows for the construction of adjacent tetrasubstituted and tertiary stereocenters with very good stereoselectivities. thieme-connect.com The catalyst activates the nitroallylic acetate through hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the benzofuranone to form an enolate, which then attacks the activated substrate. thieme-connect.com

Proline-based organocatalysts have also been utilized in the synthesis of arylidene benzofuranone intermediates, which are crucial for the construction of aurone-derived compounds. dntb.gov.ua In a different strategy, an enantioselective organocatalytic intramolecular double cyclization, combining a Brønsted base and an N-heterocyclic carbene (NHC), has been developed for the synthesis of the cyclopenta[b]benzofuran scaffold. nih.gov This one-pot reaction involves an enantioselective Michael addition followed by a benzoin condensation. nih.gov

| Organocatalyst Type | Reaction Type | Substrates | Key Feature |

| Bifunctional Thiourea | Asymmetric Allylic Alkylation | 2-Substituted Benzofuranones, Nitroallylic Acetates | Construction of adjacent tetrasubstituted and tertiary stereocenters |

| Proline-based | Aldol-type Condensation | Benzofuranones, Aldehydes | Synthesis of arylidene benzofuranone intermediates |

| Brønsted Base / NHC | Intramolecular Double Cyclization | ortho-Substituted Cinnamaldehydes | Enantioselective synthesis of cyclopenta[b]benzofurans |

Specific Synthetic Pathways for Aurone (B1235358) Analogues Featuring the Benzofuranone Core

Aurones, which are structural isomers of flavones, consist of a benzofuranone ring linked to a phenyl moiety via an exocyclic double bond. rsc.org Their synthesis often starts from benzofuranone precursors.

Aldol Condensation Strategies

A primary and widely used method for the synthesis of aurones is the acid- or base-catalyzed Aldol condensation, specifically the Claisen-Schmidt condensation, between a benzofuran-3(2H)-one and a substituted benzaldehyde. rsc.org This reaction is versatile and compatible with a broad range of substituents on both reactants, generally providing good yields of the desired aurones. rsc.org The reaction involves the formation of a β-hydroxyketone intermediate, which readily dehydrates to give the conjugated enone system characteristic of aurones. rsc.org This method typically affords the thermodynamically more stable (Z)-isomer of the aurone. rsc.org

| Reaction | Reactants | Catalyst | Product |

| Aldol Condensation (Claisen-Schmidt) | Benzofuran-3(2H)-one, Benzaldehydes | Acid or Base | (Z)-Aurones |

Hydrogenolytic Epoxide-Ring Opening Techniques

The synthesis of aurone analogues can also be approached through epoxide intermediates. The ring-opening of epoxides is a versatile reaction in organic synthesis, allowing for the introduction of various functional groups. nih.govyoutube.com In the context of synthesizing complex molecules, the epoxide ring can be opened by a range of nucleophiles under either acidic or basic conditions. youtube.com While specific examples directly linking hydrogenolytic epoxide-ring opening to the synthesis of this compound aurone analogues are not prevalent in the provided context, this strategy is a plausible synthetic route. A general approach would involve the formation of an epoxide on a precursor molecule, followed by a regioselective and stereoselective ring-opening with a hydride source (hydrogenolysis) to generate a key alcohol intermediate. This intermediate could then be further manipulated and cyclized to form the benzofuranone core of the aurone analogue. The regiochemistry of the epoxide opening is crucial and depends on the reaction conditions; strong nucleophiles in neutral or basic media typically attack the less substituted carbon (Sₙ2 mechanism), whereas acid-catalyzed openings often favor attack at the more substituted carbon due to the development of a partial positive charge. youtube.comyoutube.com

Furan-Ring Fused Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is also a key reaction for the synthesis of chalcones, which are precursors or analogues to aurones. nih.goviucr.org Specifically, furan-ring fused chalcones can be synthesized by the condensation of a furan-ring fused acetophenone with a benzaldehyde derivative. iiarjournals.org This reaction is typically carried out in the presence of a base, such as potassium hydroxide in ethanol. iiarjournals.org The synthesis of the required furan-ring fused acetophenone can be achieved in two steps: Williamson's etherification of a dihydroxyacetophenone with an α-haloketone, followed by a nucleophilic addition and subsequent dehydration to form the furan (B31954) ring. iiarjournals.org The resulting chalcones, which are 1,3-diaryl-2-propen-1-ones, contain the α,β-unsaturated ketone moiety that is also characteristic of aurones. iucr.org

| Step | Reaction Type | Reactants | Product |

| 1 | Williamson's Etherification & Cyclization | Dihydroxyacetophenone, α-Haloketone | Furan-ring Fused Acetophenone |

| 2 | Claisen-Schmidt Condensation | Furan-ring Fused Acetophenone, Benzaldehyde Derivative | Furan-ring Fused Chalcone |

Hybrid Molecule Synthesis Incorporating the this compound Moiety

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, has emerged as a powerful tool in medicinal chemistry to create novel compounds with potentially enhanced or synergistic biological activities. The benzofuran-2(3H)-one scaffold, particularly its hydroxylated form, serves as a valuable building block in this approach due to its inherent biological relevance and synthetic versatility. This section details methodologies for constructing hybrid molecules that feature the this compound core or its close structural analogues.

Domino Cyclization for Fused Polycyclic Hybrids

A notable approach for creating complex hybrid molecules involves a domino cyclization reaction to fuse a hydroxy benzofuran moiety with other heterocyclic systems. For instance, a palladium-catalyzed domino reaction has been developed for the synthesis of angularly fused 3H-benzofuro[3,2-e]indazole hybrids. rsc.org This process begins with the reaction of a hydrazone and p-benzoquinone. rsc.org

The key steps in this synthesis are:

Palladium-catalyzed formation of a 5-hydroxy-1H-indazole intermediate. rsc.org

A subsequent trifluoroacetic acid (TFA) mediated [3+2] annulation between the in situ generated 5-hydroxy-1H-indazole and a second molecule of p-benzoquinone. rsc.org

This method is highly efficient as it facilitates the concurrent formation of two heterocyclic rings and multiple C-C, C-N, and C-O bonds in a controlled manner. rsc.org

Knoevenagel Condensation for Furanone-Chromone Hybrids

Hybrid structures combining furan-2(3H)-one and chromen-4(4H)-one moieties have been synthesized via the Knoevenagel condensation. mdpi.com This reaction provides a straightforward method for linking these two pharmacophoric fragments. The synthesis involves the reaction of a 5-aryl-furan-2(3H)-one with 4-oxo-4H-chromene-3-carbaldehyde. mdpi.com

The resulting (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones were characterized using 1H and 13C NMR spectroscopy, which confirmed the formation of the E-isomers. mdpi.com The key signals in the 1H NMR spectrum for the product 3a (where the aryl group is phenyl) include a singlet for the furanone ring proton, a singlet for the chromone fragment proton, and a singlet for the vinyl proton of the exocyclic bond. mdpi.com In the 13C NMR spectrum, characteristic signals appear for the lactone carbon and the carbonyl carbon of the chromen-4-one fragment. mdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 5-Aryl-furan-2(3H)-one | 4-Oxo-4H-chromene-3-carbaldehyde | Knoevenagel Condensation | (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones |

| Hydrazone | p-Benzoquinone | Domino Cyclization | 3H-benzofuro[3,2-e]indazoles |

| Benzofuran Moiety | N-methyl-N-benzylamine | Multi-step Synthesis | Benzofuran-N-methyl-N-benzylamine Hybrids |

Multi-step Synthesis of Benzofuran-Amine Hybrids

For applications targeting neurodegenerative diseases like Alzheimer's, hybrid molecules linking a benzofuran ring to an N-methyl-N-benzylamine group have been designed and synthesized. acs.orgscispace.com This synthetic strategy involves connecting the two moieties through a flexible linker, such as a heptyloxy chain, to allow the molecule to interact with multiple biological targets. acs.org

The general synthetic approach involves several steps:

Preparation of a benzofuran scaffold with a hydroxyl group at the desired position.

Alkylation of the hydroxyl group with a long-chain dihaloalkane (e.g., 1,7-dibromoheptane) to introduce the linker chain.

Nucleophilic substitution of the terminal halogen on the linker chain with the N-methyl-N-benzylamine moiety.

This modular approach allows for the synthesis of a series of potential multifunctional compounds by modifying the substitution on either the benzofuran core or the amine fragment. acs.org

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-hydroxybenzofuran-2(3H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In general, protons attached to saturated, sp³-hybridized carbons absorb at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Protons on carbons bonded to electronegative atoms like oxygen also experience a downfield shift. libretexts.org For aromatic compounds, the protons on the benzene (B151609) ring typically resonate in the range of 6.0-9.5 ppm. pdx.edu The hydroxyl proton of an alcohol can have a broad chemical shift range, often between 0.5 and 5.0 ppm, which is dependent on factors like solvent and concentration. tau.ac.il

In the case of substituted benzofuranones, the chemical shifts of the aromatic protons are influenced by the position and nature of the substituents. For instance, in a related compound, 4-hydroxy-3-(6-methoxybenzofuran-2-yl)pent-3-en-2-one, the aromatic protons appear at δ 7.44 (d, J = 8.5 Hz, 1H), 7.02 (d, J = 2.3 Hz, 1H), and 6.89 (dd, J = 8.3, 2.3 Hz, 1H) ppm in CDCl₃. rsc.org Another example, 4-hydroxy-3-(5-methylbenzofuran-2-yl)pent-3-en-2-one, shows aromatic proton signals at δ 7.38-7.35 (m, 2H) and 7.12 (d, J = 10.2 Hz, 1H) ppm in CDCl₃. rsc.org

| Compound | Proton (¹H) Chemical Shifts (ppm) in CDCl₃ |

| 4-hydroxy-3-(6-methoxybenzofuran-2-yl)pent-3-en-2-one | 7.44 (d, J = 8.5 Hz, 1H), 7.02 (d, J = 2.3 Hz, 1H), 6.89 (dd, J = 8.3, 2.3 Hz, 1H), 6.55 (s, 1H), 3.87 (s, 3H), 2.08 (s, 6H) |

| 4-hydroxy-3-(5-methylbenzofuran-2-yl)pent-3-en-2-one | 7.38-7.35 (m, 2H), 7.12 (d, J = 10.2 Hz, 1H), 6.56 (s, 1H), 2.46 (s, 2H), 2.07 (s, 3H) |

| 3-(6-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one | 7.66 (s, 1H), 7.44 (d, J = 8.3 Hz, 1H), 7.38 (dd, J = 8.3, 1.7 Hz, 1H), 6.62 (s, 1H), 2.07 (s, 6H) |

Data sourced from a study on site-selective rhodium carbene transfer reactions. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org Carbons in different chemical environments will produce distinct signals. libretexts.org For instance, the carbon of a carbonyl group (C=O) in ketones typically appears in the range of 205-220 ppm, while in acids and esters, it is found between 170-185 ppm. libretexts.org Aromatic carbons generally resonate between 125-150 ppm. libretexts.org

In substituted benzofuranone derivatives, the ¹³C NMR chemical shifts provide valuable structural information. For example, in 4-hydroxy-3-(6-methoxybenzofuran-2-yl)pent-3-en-2-one, the carbonyl carbon appears at δ 193.5 ppm, while the aromatic carbons show signals at δ 158.2, 156.0, 151.3, 121.9, 121.1, 112.0, 107.8, 105.9, and 95.9 ppm in CDCl₃. rsc.org Similarly, for 4-hydroxy-3-(5-methylbenzofuran-2-yl)pent-3-en-2-one, the carbonyl carbon is at δ 193.4 ppm, and the aromatic carbons are observed at δ 153.4, 152.4, 132.4, 128.8, 125.7, 120.8, 110.9, 107.8, and 105.9 ppm in CDCl₃. rsc.org

| Compound | Carbon-13 (¹³C) Chemical Shifts (ppm) in CDCl₃ |

| 4-hydroxy-3-(6-methoxybenzofuran-2-yl)pent-3-en-2-one | 193.5, 158.2, 156.0, 151.3, 121.9, 121.1, 112.0, 107.8, 105.9, 95.9, 55.9, 24.1 |

| 4-hydroxy-3-(5-methylbenzofuran-2-yl)pent-3-en-2-one | 193.4, 153.4, 152.4, 132.4, 128.8, 125.7, 120.8, 110.9, 107.8, 105.9, 24.1, 21.5 |

| 3-(6-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one | 193.4, 155.3, 153.2, 127.7, 126.4, 121.9, 117.8, 114.8, 107.9, 105.4, 24.1 |

Data extracted from research on the synthesis of benzofuran (B130515) derivatives. rsc.org

While less common than ¹H and ¹³C NMR, Deuterium (B1214612) (²H) NMR spectroscopy can be employed in isotope labeling studies to trace the metabolic pathways of this compound or to investigate reaction mechanisms. The substitution of a proton with a deuterium atom results in a distinct signal in the ²H NMR spectrum, allowing for the precise location of the label within the molecule. This technique is particularly valuable for elucidating complex biochemical transformations.

NMR spectroscopy is a powerful tool for the characterization of enolates, which are key reactive intermediates in many chemical transformations. The formation of the enolate of a lactone like this compound can be monitored by NMR. For instance, the deprotonation of 2-coumaranone (B42568) with a base like DBU in DMSO can be followed to observe the formation of the corresponding enolate. uni-muenchen.de Similarly, the deprotonation of 3-isochromanone (B1583819) with sodium hydride in d6-DMSO has been shown to result in quantitative enolate formation, as confirmed by NMR spectroscopy. uni-muenchen.de These studies help in understanding the reactivity and electronic structure of the enolate species.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=O (lactone) | 1760-1800 |

| C=C (aromatic) | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

For this compound, the benzofuranone core acts as a chromophore. The presence of conjugation, the alternating single and double bonds, significantly influences the λmax. libretexts.org The UV-Vis spectrum of the enolate of 2-coumaranone shows a λmax at 286 nm in DMSO. uni-muenchen.de In a related compound, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, the absorption and fluorescence emission peaks were observed between 260–349 nm and 400–485 nm, respectively. researchgate.net UV-Vis spectroscopy is also a valuable tool for kinetic studies. The rate of a reaction involving this compound can be monitored by following the change in absorbance at a specific wavelength over time. For example, the kinetics of the reaction of the enolate of 3-isochromanone with various electrophiles have been studied using the stopped-flow method, with the reaction progress evaluated at specific wavelengths. uni-muenchen.de

| Compound/Intermediate | Solvent | λmax (nm) |

| Enolate of 2-coumaranone | DMSO | 286 |

| 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one | Various | 260-349 (absorption) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with high accuracy, typically to four or six decimal places. algimed.com This level of precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. algimed.com For benzofuranone derivatives, HRMS has been utilized to confirm the structures of newly synthesized compounds. biocrick.com For instance, in the study of novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles, HRMS analysis was a key step in structural determination. biocrick.com

| Technique | Information Obtained | Relevance to this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirms the molecular formula of the compound and its derivatives, distinguishing between isobaric species. |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermolabile, and high-molecular-weight compounds. rsc.org It allows for the transfer of ions from solution into the gas phase for mass spectrometric analysis. rsc.org In the context of benzofuran derivatives, ESI tandem mass spectrometry (ESI-MS/MS) has been employed to investigate their gas-phase fragmentation reactions. nih.gov

A study on 2-aroylbenzofuran derivatives revealed that under ESI-MS/MS conditions, the most prominent fragment ions were acylium ions and ions resulting from the loss of a neutral benzene molecule, originating from competitive hydrogen rearrangements. nih.gov Further fragmentation through the elimination of carbon monoxide (CO) and carbon dioxide (CO2) was also a common pathway for all analyzed compounds. nih.gov The fragmentation patterns observed in ESI-MS are crucial for the structural elucidation of unknown benzofuran compounds and for understanding their chemical behavior in the gas phase. rsc.org

| Technique | Key Findings for Benzofuran Derivatives | Significance |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Formation of acylium ions and neutral loss of benzene. nih.gov | Provides detailed structural information through characteristic fragmentation pathways. |

| Elimination of CO and CO2 from fragment ions. nih.gov | Helps in confirming the presence of specific functional groups and the overall molecular skeleton. |

X-ray Crystallography for Definitive Solid-State Structure Determination

In research involving benzofuranyl-2-imidazole derivatives, X-ray crystallography was used to understand the planar structure of certain compounds, which influenced their binding affinity to specific receptors. kuleuven.be The structural data obtained from X-ray analysis, such as the planarity conferred by an imidazole (B134444) ring, can be critical in drug design and optimization strategies. kuleuven.be

| Technique | Data Obtained | Application in Benzofuran Research |

| X-ray Crystallography | Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net | Definitive structural confirmation of novel benzofuran derivatives. researchgate.netkuleuven.be |

| Information on crystal packing and intermolecular interactions. | Understanding solid-state properties and their influence on biological activity. |

Computational and Theoretical Investigations of 4 Hydroxybenzofuran 2 3h One Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's activity. While direct docking studies on 4-hydroxybenzofuran-2(3H)-one are not extensively documented, research on its isomers and derivatives provides significant insights into the potential interactions of this chemical family.

Studies on derivatives of 6-hydroxybenzofuran-2(3H)-one, an isomer of this compound, have identified N-myristoyltransferase (NMT) as a possible microbial enzyme target. biocrick.comresearchgate.netchemfaces.com NMT is a vital enzyme in fungi and protozoa, making it an attractive target for antimicrobial drug design. researchgate.net Docking analyses of a series of thirteen novel 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles revealed potential binding modes within the active site of NMT. chemfaces.com These studies form a basis for understanding how the core benzofuranone structure can be oriented to interact with enzymatic targets.

Further research on a glycosidic derivative, 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene) methyl] phenyl beta-D-glucopyranoside, showed strong binding affinities to malarial targets through molecular docking, with performance surpassing some standard drugs. researchgate.net Similarly, aurone (B1235358) derivatives, which share the benzofuranone core, such as (Z)-4,6-dihydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one, have been docked against Porcine Pancreatic α-Amylase (PPA), revealing that hydroxyl groups are critical for hydrogen bonding interactions within the catalytic site. nih.gov

These ligand-target interaction studies are fundamental for structure-based drug design, where the insights gained from docking can guide the synthesis of more potent and selective inhibitors. rsc.org

Table 1: Examples of Molecular Docking Studies on Benzofuranone Derivatives

| Compound/Derivative Studied | Protein Target | Key Findings | Reference(s) |

| 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles | N-myristoyltransferase (NMT) | Indicated NMT as a possible target for antimicrobial activity. | biocrick.com, researchgate.net, chemfaces.com |

| 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene) methyl] phenyl beta-D-glucopyranoside | Malarial protein targets | Exhibited high docking scores and strong binding affinities, surpassing some standard drugs. | researchgate.net |

| (Z)-4,6-dihydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (an aurone derivative) | Porcine Pancreatic α-Amylase (PPA) | Hydroxyl groups on the phenyl rings were found to be crucial for hydrogen bonding with catalytic residues, contributing to inhibition. | nih.gov |

Quantum Chemical Calculations (DFT) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. northwestern.edu DFT allows for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity. austinpublishinggroup.comphyschemres.org

For benzofuranone systems, DFT has been employed to gain deeper knowledge of their molecular arrangement and electronic properties. researchgate.net Such calculations can determine ground state dipole moments, bond lengths, bond angles, and the distribution of charges within the molecule. researchgate.netcore.ac.uk The HOMO-LUMO energy gap, for instance, is a critical parameter derived from DFT that helps characterize the chemical reactivity and kinetic stability of a structure. austinpublishinggroup.com

DFT is also instrumental in elucidating complex reaction mechanisms. osti.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby predicting the most favorable reaction pathway. rsc.orgresearchgate.net For example, DFT studies on the ruthenium-catalyzed 1,2-addition of arylboronic acids to benzofuran-2,3-diones have been used to understand the enantioselective synthesis of 3-aryl-3-hydroxybenzofuran-2-ones. researchgate.net These computational investigations provide mechanistic insights that are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net

While specific DFT studies on this compound are limited, the principles are broadly applicable. Calculations on related structures provide a reliable framework for predicting its electronic behavior and potential reactivity.

Table 2: Key Molecular Properties Investigated by DFT

| Property | Significance | Reference(s) |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | researchgate.net |

| Frontier Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals determine how a molecule interacts with other species; the energy gap indicates chemical stability. | austinpublishinggroup.com |

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution to identify electrophilic and nucleophilic sites, predicting regions of reactivity. | researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | core.ac.uk |

| Reaction Energy Profile | Calculates the energy of reactants, transition states, and products to determine the feasibility and mechanism of a chemical reaction. | osti.gov, rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. protocols.io By simulating the motions of atoms and molecules over time, MD can be used to analyze conformational changes, assess the stability of protein-ligand complexes, and elucidate binding modes in a dynamic environment. nih.govlivecomsjournal.org This method complements the static picture provided by molecular docking.

In the context of drug discovery, MD simulations are performed on a docked ligand-protein complex to validate the binding pose and assess its stability. nih.gov For instance, a study on a benzofuran (B130515) derivative targeting malarial proteins used MD simulations to confirm the strong and stable binding affinity that was initially predicted by docking. researchgate.net The simulation tracks parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period.

Conformational analysis is another key application of MD. asianpubs.orgpressbooks.pub For a flexible molecule like this compound, MD can explore its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt in solution or within a binding site. This information is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Table 3: Typical Outputs from Molecular Dynamics Simulation Studies

| Parameter/Analysis | Description | Purpose | Reference(s) |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure (e.g., the initial docked pose). | To assess the structural stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex. | nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | To identify flexible or rigid regions of the protein upon ligand binding. | nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | To identify key and persistent interactions that stabilize the binding. | researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | To evaluate conformational changes and the overall stability of the protein's fold during the simulation. | mdpi.com |

| Free Energy Calculations | Methods like MM/PBSA or MM/GBSA estimate the binding free energy of the ligand to the protein. | To provide a more accurate estimation of binding affinity than docking scores alone. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key structural, physical, or chemical properties (known as descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. u-strasbg.fr

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can encode 2D information (e.g., atom counts, connectivity indices) or 3D information (e.g., molecular shape, surface area). Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed activity. nih.gov

For the broader class of benzofuran compounds, QSAR models have been developed. For example, a 3D-QSAR study on benzofuranyl-2-imidazoles helped to identify and quantify the structural features important for their activity at specific receptors. kuleuven.be The validity of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its predictive power. nih.gov A graphical tool known as a Williams plot is often used to define the applicability domain of the model, ensuring that predictions are only made for compounds similar to those used in the training set. researchgate.net

Although a specific QSAR model for this compound has not been reported, the methodology could be readily applied to a series of its derivatives to guide the synthesis of analogues with optimized biological properties.

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Category | Examples | Description | Reference(s) |

| Constitutional (1D/2D) | Molecular Weight, Atom Counts, Bond Counts | Basic descriptors derived from the molecular formula and connectivity. | nih.gov |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Numerical values derived from the graph representation of the molecule, describing size, shape, and branching. | nih.gov |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Descriptors based on the 3D coordinates of the atoms, describing the molecule's size and shape. | u-strasbg.fr |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Properties calculated using quantum mechanics that describe the electronic nature of the molecule. | researchgate.net |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Descriptors related to the bulk properties of the compound. | u-strasbg.fr |

In Silico Predictions for Biological Properties (e.g., ADMET in drug discovery research context)

In the process of drug discovery, it is critical to evaluate not only the efficacy of a compound but also its pharmacokinetic profile. In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the development pipeline. nih.gov These predictions help to identify compounds with poor drug-like properties, saving time and resources.

For benzofuran-based compounds, ADMET prediction is an important step in assessing their therapeutic potential. For example, a study on a novel benzofuran derivative identified from a natural source reported that it exhibited a favorable ADMET profile alongside its high docking score against malarial targets. researchgate.net

Predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. More sophisticated models, often built using QSAR-like methodologies, can predict specific parameters such as human intestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity risks.

Table 5: Key ADMET Properties Predicted by In Silico Models

| Property | Description | Importance in Drug Discovery | Reference(s) |

| Absorption | Predicts how well a compound is absorbed into the bloodstream, typically from the gastrointestinal tract. | Poor absorption can lead to low bioavailability and lack of efficacy for orally administered drugs. | nih.gov |

| Distribution | Predicts how a compound is distributed throughout the body's tissues and fluids, including penetration of barriers like the blood-brain barrier. | Determines if the drug can reach its target site at a sufficient concentration. | researchgate.net |

| Metabolism | Predicts the metabolic fate of a compound, primarily by liver enzymes like the Cytochrome P450 (CYP) family. | Metabolism affects the drug's half-life and can produce toxic byproducts. Inhibition of CYP enzymes can cause drug-drug interactions. | researchgate.net |

| Excretion | Predicts the pathways by which the compound and its metabolites are eliminated from the body. | Influences the dosing regimen and duration of action. | nih.gov |

| Toxicity | Predicts potential adverse effects, such as carcinogenicity, mutagenicity, or cardiotoxicity (e.g., hERG inhibition). | Early identification of toxicity risks is crucial for patient safety and preventing late-stage drug development failures. | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Hydroxybenzofuran 2 3h One Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The benzene (B151609) ring of the benzofuranone core is a prime location for structural modifications. Studies have shown that the type and position of substituents on this ring are critical determinants of biological activity.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly impact activity. For instance, the presence of a bromine atom at the C-5 position of the benzofuran (B130515) ring has been a feature in derivatives synthesized for their potential as α-glucosidase inhibitors and for their affinity to DNA GyrB. asianpubs.orgnih.gov In some cases, having two bromo substituents, one on the benzofuran ring and another on an attached phenyl ring, resulted in excellent antibacterial activity. nih.gov Conversely, in a study of aurone (B1235358) derivatives, which contain a benzofuranone system, halogen substituents at the 6- or 7-positions were associated with lower cytotoxicity. nih.gov

Hydroxylation and Alkoxylation: The position of hydroxyl (–OH) and methoxy (B1213986) (–OCH3) groups is crucial. Hydroxylation at the C-6 position has been shown to be important for the antibacterial activity of some benzofuran derivatives. nih.gov In aurones, a methoxy group at the 5-position resulted in a shift in light absorption to longer wavelengths compared to a methoxy group at the 4-position. nih.gov However, hydroxylation or other substitutions at the 4-position of the benzofuranone system in aurones have been linked to higher cytotoxicity. nih.govresearchgate.net

Other Substituents: The addition of various other groups to the aromatic ring has been explored. For example, in a series of furan-fused chalcones, which can be considered derivatives of benzofuran, the attachment of a furan (B31954) moiety to the A-ring enhanced antiproliferative activity more than twofold compared to the parent chalcone (B49325). iiarjournals.orgiiarjournals.org

The following table summarizes the observed effects of different substituents on the aromatic ring of benzofuranone derivatives:

| Substituent | Position | Observed Effect | Biological Context | Reference |

| Bromine | C-5 | Feature in potential α-glucosidase inhibitors and DNA GyrB binders | Antidiabetic, Antibacterial | asianpubs.orgnih.gov |

| Halogens (Br, Cl) | C-6, C-7 | Lower cytotoxicity | General | nih.gov |

| Hydroxyl (–OH) | C-6 | Important for antibacterial activity | Antibacterial | nih.gov |

| Methoxy (–OCH3) | C-5 | Shift in light absorption | Photophysical properties | nih.gov |

| Hydroxyl/Other | C-4 | Higher cytotoxicity | General | nih.govresearchgate.net |

| Furan moiety | A-ring | Enhanced antiproliferative activity | Anticancer | iiarjournals.orgiiarjournals.org |

The lactone ring, a cyclic ester, is a defining feature of the 4-hydroxybenzofuran-2(3H)-one scaffold and is also a target for chemical modification. Terpenoids containing a lactone moiety are known for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. mdpi.com

Research into 3,3-disubstituted-3H-benzofuran-2-one derivatives has been conducted to explore their antioxidant potential. nih.gov These modifications, which involve adding two substituents at the C-3 position of the lactone ring, can influence the molecule's ability to neutralize free radicals. nih.gov The synthesis of these compounds often involves domino Friedel-Crafts/lactonization reactions. nih.gov

In the context of combretastatin (B1194345) A4 analogues, which are potent anticancer agents, derivatives with a benzofuranone ring were found to be less biologically active than those with an oxindole (B195798) ring. nih.gov This highlights that even though the benzofuranone lactone is a key part of the structure, its replacement can sometimes lead to improved activity.

The table below outlines some modifications to the lactone moiety and their outcomes:

| Modification | Position | Observed Effect | Biological Context | Reference |

| Disubstitution | C-3 | Altered antioxidant capacity | Antioxidant | nih.gov |

| Ring replacement | Lactone replaced with oxindole | Increased biological activity | Anticancer (Combretastatin A4 analogues) | nih.gov |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in biological activity. For molecules with a chiral center (an atom attached to four different groups), the two non-superimposable mirror images, known as enantiomers, can have vastly different biological effects.

In the case of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (BHFF), a positive allosteric modulator of the GABAB receptor, the compound is synthesized as a racemic mixture (containing both enantiomers). researchgate.net The enantiomers of BHFF have been separated to study their individual properties. researchgate.net An enantioselective synthesis has been developed to produce the (S)-enantiomer of BHFF, highlighting the importance of obtaining stereochemically pure compounds for pharmacological evaluation. researchgate.net

The synthesis of isoaurones, which are isomers of aurones and contain a benzo-2(3H)-furanone core, results in geometrical isomers (E and Z isomers). researchgate.net These isomers can be separated, and their distinct spectral properties allow for their differentiation. researchgate.net This separation is crucial as different isomers may exhibit different biological activities.

Design Principles for Enhanced Biological Potency

The rational design of more potent this compound derivatives is guided by the SAR data obtained from various studies. Several key principles have emerged:

Conformational Restriction: In the design of analogues of the natural product combretastatin A4, fusing a lactone ring to the main structure was a strategy to create conformationally restricted analogues. nih.gov This approach aims to lock the molecule into a specific shape that is optimal for binding to its biological target.

Targeted Substitutions: As discussed in section 5.1.1, the strategic placement of substituents is a cornerstone of enhancing potency. For example, modifications at the C-7 position of the benzofuranone ring in certain analogues have been shown to enhance antitubulin activity, which is a key mechanism for some anticancer drugs.

Domino Reactions for Efficient Synthesis: The use of efficient synthetic methods, such as domino reactions, allows for the rapid generation of a library of derivatives for biological screening. nih.gov For instance, a domino Heck-Suzuki-Miyaura coupling reaction was employed to synthesize combretastatin A4 analogues with a fused lactone ring. nih.gov

Pharmacophore Identification and Hybridization Strategies

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of this compound derivatives is a crucial step in designing new and more effective drugs.

Pharmacophore Modeling: Computational methods are used to develop pharmacophore models based on a set of known active compounds. nih.gov These models can then be used to virtually screen large databases of compounds to identify new potential drug candidates. nih.gov For example, a pharmacophore model for HIV-1 protease inhibitors was developed based on cyclic urea (B33335) derivatives, which share some structural similarities with benzofuranones. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different drug classes into a single molecule. researchgate.net The goal is to create a hybrid molecule with enhanced activity or a more desirable pharmacological profile. researchgate.net Benzofuran-based hybrid molecules have been synthesized and evaluated for their antibacterial and anticancer activities. researchgate.net For instance, pyrazole-benzofuran hybrids have been designed as potential α-glucosidase inhibitors. nih.gov The benzofuran scaffold is often considered a "privileged structure" in medicinal chemistry due to its presence in many biologically active compounds, making it an excellent candidate for hybridization. nih.gov

Allosteric Modulation and Binding Site Analysis

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. rsc.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural activator. rsc.org

(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (BHFF): This compound is a well-characterized positive allosteric modulator of the GABAB receptor. frontiersin.orgdntb.gov.ua It enhances the effect of the natural neurotransmitter GABA. frontiersin.org The development of such modulators is of great interest as they are expected to have a lower potential for side effects compared to drugs that directly activate the receptor. researchgate.net

Binding Site Analysis: Understanding where and how these molecules bind to their target proteins is crucial for drug design. Molecular docking studies are computational techniques used to predict the preferred binding mode of a ligand to a receptor. mdpi.com For example, docking studies of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been used to investigate their interactions with the allosteric site of protein-tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com

Mechanistic Insights into Biological Activities of Benzofuranone Derivatives

Anti-Inflammatory Mechanisms

The anti-inflammatory actions of benzofuranone derivatives are multifaceted, although the precise mechanisms are still under investigation. nih.gov A significant pathway involves the inhibition of nitric oxide (NO) production. nih.govscite.ai NO is a key signaling molecule in inflammatory processes, and its suppression is a critical target for anti-inflammatory agents. nih.gov For instance, natural derivatives of benzofuran (B130515), such as 2-arylbenzo[b]furan, egonol, XH-14, and ailanthoidol, have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells without causing significant cell death. nih.gov Ailanthoidol, in particular, demonstrated potent inhibition of NO production. nih.gov

Another proposed mechanism is the ability of these compounds to scavenge NO free radicals, thereby regulating inflammatory pathways. nih.gov Some derivatives may also decrease the activity of lipoxygenase and the production of prostaglandin (B15479496) E2 (PGE2), both of which are crucial mediators of inflammation. nih.gov

Furthermore, research into specific benzofuran-heterocycle hybrids has shown that their anti-inflammatory effects may be linked to the modulation of the NF-κB and MAPK signaling pathways. researchgate.net These pathways are central to the inflammatory response, controlling the expression of various pro-inflammatory genes, including cytokines like TNF-α and interleukins (IL-1β, IL-6). researchgate.net Certain hybrid compounds have been observed to reduce the expression of these cytokines both in cell cultures and in vivo. researchgate.net Theoretical studies have also explored the potential of benzofuranone derivatives to act as cyclooxygenase-2 (COX-2) inhibitors, an enzyme directly responsible for producing inflammatory prostaglandins. mdpi.com

Antioxidant Mechanisms

Benzofuranone derivatives exhibit antioxidant properties through several distinct chemical mechanisms, primarily revolving around the donation of a hydrogen atom or an electron to neutralize free radicals. scholarena.comresearchgate.net Theoretical and experimental studies have identified three main pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The feasibility of this pathway is often evaluated by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a greater propensity for hydrogen donation. scholarena.com The HAT mechanism is generally favored in the gas phase and in non-polar solvents. scholarena.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of a single electron from the antioxidant to the free radical, creating a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is a key descriptor for the first step of this process. scholarena.comfrontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly relevant in polar environments. It involves the initial loss of a proton (deprotonation) from the antioxidant, followed by the transfer of an electron to the free radical. scholarena.comfrontiersin.org Proton affinities (PAs) are used to evaluate the viability of this mechanism. frontiersin.org

Antimicrobial Activity Mechanistic Studies

Benzofuranone derivatives have demonstrated a broad spectrum of antimicrobial activities, and research has begun to uncover the specific mechanisms driving these effects against bacteria, fungi, and mycobacteria. nih.govnih.gov

The antibacterial mechanisms of benzofuranone derivatives are varied and can be influenced by the specific structural modifications of the molecule. nih.gov Structure-activity relationship (SAR) studies have revealed that the placement of certain functional groups is critical for activity. For instance, hydroxyl groups at the C-3 and C-4 positions have been associated with good antibacterial activity, while a hydroxyl at the C-2 position did not enhance activity. nih.gov Similarly, compounds with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial effects. nih.gov

Some derivatives are believed to exert their action by inhibiting essential bacterial processes. While the exact targets are not always fully elucidated, potential mechanisms include the disruption of bacterial cell wall synthesis, interference with nucleic acid replication, or inhibition of critical metabolic enzymes. researchgate.net For example, some chalcone (B49325) derivatives have shown bactericidal activity by killing S. aureus in a time- and concentration-dependent manner. researchgate.net The antibacterial action of honey, which can contain phenolic compounds, is partly attributed to high osmolarity and low pH, which can inhibit microbial growth. nih.gov

A primary mechanism for the antifungal activity of many benzofuranone derivatives is the inhibition of N-myristoyltransferase (NMT). researchgate.netresearchgate.net NMT is an essential enzyme in many fungal species, including Candida albicans, that catalyzes the attachment of myristate, a fatty acid, to various proteins. researchgate.netresearchgate.net This process, known as N-myristoylation, is vital for protein function and localization within the cell. researchgate.net By inhibiting NMT, these compounds disrupt critical cellular processes, leading to fungal cell death. nih.govresearchgate.net The interaction often involves the formation of hydrogen bonds between the derivative and key amino acid residues, like Asn392, in the enzyme's active site. researchgate.net

Other antifungal mechanisms have also been identified. The synthetic aurone (B1235358) SH1009, a 2-benzylidenebenzofuran-3-(2H)-one, has been shown to be effective against various Candida species, including drug-resistant strains. nih.gov Its mode of action was characterized using chemogenomic profiling in Saccharomyces cerevisiae, a model organism, to identify the cellular pathways it affects. nih.gov Additionally, some benzoxazole (B165842) derivatives, which share structural similarities, exhibit a pleiotropic (multifaceted) mode of action that includes perturbation of the total sterol content in the fungal cell membrane. mdpi.com

Benzofuranone derivatives represent a promising class of compounds for developing new drugs against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.govnih.gov One identified mechanism involves the inhibition of chorismate synthase, an enzyme that is essential for the synthesis of aromatic amino acids in Mtb. frontiersin.org Since this pathway is absent in humans, it represents an attractive target for selective drug action. frontiersin.org

Another potential target is the NarL protein, which is part of a two-component signal transduction system that Mtb uses to adapt to anaerobic conditions, such as those found during latent infection. nih.gov By regulating nitrate (B79036) reductase, NarL helps the bacterium survive in low-oxygen environments. nih.gov In silico docking studies have suggested that benzofuran derivatives can bind to the active site of NarL, potentially inhibiting its function and compromising the bacterium's ability to persist. nih.gov

As highlighted in the antifungal section, N-myristoyltransferase (NMT) is a key microbial enzyme target for benzofuranone derivatives. nih.govresearchgate.netresearchgate.net This enzyme is found in a variety of eukaryotic pathogens, including fungi and protozoa, but not in bacteria. researchgate.net The inhibition of NMT is a validated strategy for developing antifungal agents. nih.gov

Extensive research has focused on optimizing benzofuranone structures to enhance their potency and selectivity for fungal NMT over the human equivalent (hNMT). nih.govresearchgate.net For example, modifications at the C-2 and C-4 positions of the benzofuran scaffold have led to the discovery of potent and selective inhibitors of Candida albicans NMT (CaNMT). nih.gov Molecular docking and crystal structure analysis have been instrumental in designing these inhibitors, revealing how specific moieties, such as a pyridine (B92270) ring, can fit into the hydrophobic pocket of the enzyme's active site to achieve high-affinity binding. nih.govresearchgate.net

Data Tables

Table 1: Antimicrobial Activity of Selected Benzofuranone Derivatives

| Compound/Derivative Class | Target Organism/Enzyme | Mechanism/Activity | IC₅₀ / MIC | Reference |

|---|---|---|---|---|

| Pyridyl-benzofuran derivative (28) | Candida NMT / Antifungal | Enzyme Inhibition | 0.0075 µM (enzyme) | nih.gov |

| Pyridyl-benzofuran derivative (29) | Candida NMT / Antifungal | Enzyme Inhibition | 0.0057 µM (enzyme) | nih.gov |

| Benzofuran derivative (40) | C. krusei, C. albicans | Antifungal | 31.25 µg/mL | nih.gov |

| 6-hydroxyl substituted (15, 16) | Various bacteria | Antibacterial | 0.78-3.12 µg/mL | nih.gov |

| Aurone 9504 | M. tuberculosis | Antitubercular (Chorismate synthase inhibition) | 6.25 µM | frontiersin.org |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | P. falciparum (3D7) | Antimalarial (β-hematin inhibition) | 0.28 µM | asm.org |

Anticancer Activity Mechanisms

Benzofuranone derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action. These compounds can interfere with the fundamental processes that govern cancer cell proliferation and survival.

The regulation of the cell cycle is a critical process that, when dysregulated, can lead to uncontrolled cell division, a hallmark of cancer. Certain benzofuranone derivatives have been shown to exert their anticancer effects by modulating the cell cycle. For instance, some derivatives can induce cell cycle arrest, effectively halting the proliferation of cancer cells.

One study on the chalcone derivative 4-hydroxyderricin (B1235420), which shares a core structural motif with 4-hydroxybenzofuran-2(3H)-one, revealed its ability to induce cell cycle arrest in hepatocellular carcinoma (HCC) cells. mdpi.com Treatment with this compound led to a decrease in the expression of proteins crucial for cell cycle progression, such as cyclin B1 and CDK1/CDC2. mdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. The mechanism appears to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation. mdpi.com Some benzofuranone derivatives have been observed to cause cell cycle arrest at the G2/M phase, a critical checkpoint before cell division. researchgate.netmdpi.com

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. wikipedia.org Many cancer cells evade apoptosis, contributing to their immortality. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Benzofuranone derivatives have been found to trigger apoptosis through various signaling pathways. wikipedia.org

The intrinsic pathway, also known as the mitochondrial pathway, is a major route for apoptosis induction. wikipedia.org This pathway is initiated by cellular stress and involves the release of pro-apoptotic proteins from the mitochondria. wikipedia.orgscielo.org.ar Studies have shown that compounds like 4-hydroxyderricin can induce apoptosis in HCC cells by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis. mdpi.comscielo.org.ar The involvement of c-Jun-N-terminal kinase and caspase-3 activation has also been observed in 4-hydroxynonenal (B163490) (4-HNE)-induced apoptosis. nih.gov

The process of apoptosis is characterized by distinct morphological changes, including cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. wikipedia.org

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. scielo.org.ar A key event in this process is the disruption of the mitochondrial membrane potential (MMP). The loss of MMP is often a precursor to the release of cytochrome c and other pro-apoptotic factors. Some benzofuranone derivatives have been shown to induce alterations in the MMP as part of their anticancer mechanism. unife.it The release of these pro-apoptotic proteins from the intermembrane space can trigger both caspase-dependent and caspase-independent cell death pathways. scielo.org.ar

Antiviral Activity Mechanisms (e.g., HCV RNA-dependent RNA Polymerase Inhibition)

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, including the Hepatitis C virus (HCV). google.comunimi.it This enzyme is a prime target for the development of antiviral drugs. Non-nucleoside inhibitors (NNIs) are a class of compounds that can bind to allosteric sites on the RdRp, thereby inhibiting its function. unimi.it While specific studies on this compound are limited, the benzofuran scaffold is a component of some compounds designed as HCV polymerase inhibitors. google.com The inhibition of this viral polymerase effectively halts the replication of the viral genome, thus controlling the infection. unimi.itmdpi.com

Enzyme Inhibition Studies

Benzofuranone derivatives have been investigated for their ability to inhibit a range of enzymes involved in various physiological and pathological processes.

Aromatase: Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. wikipedia.org Certain benzofuran derivatives have shown potent aromatase inhibitory activity. researchgate.net The development of dual aromatase-steroid sulfatase inhibitors (DASIs) often incorporates a benzofuran pharmacophore. rsc.org For example, benzofuran ketone sulfamates have demonstrated low nanomolar steroid sulfatase inhibitory activity. rsc.org The addition of a methyl group at the 3rd position of the benzofuran ring in some derivatives resulted in dual aromatase and STS inhibitory activities. rsc.org

Steroid Sulfatase (STS): STS is an enzyme responsible for hydrolyzing steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms. nih.gov In hormone-dependent cancers like breast and prostate cancer, STS activity contributes to the local production of estrogens and androgens that can stimulate tumor growth. nih.govurologytimes.com Therefore, STS is a significant therapeutic target. Benzofuran-derived sulfamates have been developed as potent STS inhibitors. rsc.org Some of these compounds exhibit inhibitory activity in the low nanomolar range. rsc.org

Human Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.govsemanticscholar.org Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. semanticscholar.org The development of isoform-selective CA inhibitors is an active area of anticancer drug research. semanticscholar.orgnih.gov While specific data on this compound is not available, other heterocyclic compounds, such as 3H-1,2-benzoxaphosphepine 2-oxides and derivatives of the antibiotic Furagin, have been shown to be selective inhibitors of these tumor-associated CA isoforms. semanticscholar.orgscienceopen.com

Human Leukocyte 5-Lipoxygenase: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. A 4-hydroxybenzofuran derivative, L-656,224, has been identified as a potent inhibitor of human leukocyte 5-lipoxygenase. nih.gov The mechanism of inhibition is thought to involve the reduction of the oxidized form of the enzyme to an inactive state. nih.gov

Alpha-glucosidase: Alpha-glucosidase is an enzyme located in the brush border of the intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and is a therapeutic approach for managing type 2 diabetes. nih.govtci-thaijo.org Benzofuran derivatives have been explored as alpha-glucosidase inhibitors. nih.gov For instance, biphenyl (B1667301) pyrazole-benzofuran hybrids have been synthesized and shown to be significantly more active than the standard drug acarbose. nih.gov Kinetic studies have indicated that some of these compounds act as competitive inhibitors of the enzyme. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.netmui.ac.ir Its inhibition is of interest for cosmetic applications, such as skin whitening, and for treating hyperpigmentation disorders. doc-developpement-durable.org Aurones, which are benzylidenebenzofuran-3(2H)-ones and structurally related to this compound, have been investigated as tyrosinase inhibitors. researchgate.net Derivatives with hydroxyl groups, particularly at the 4, 6, and 4' positions, have shown significant inhibitory activity against human melanocyte-tyrosinase. researchgate.net For example, 4,6,4'-trihydroxyaurone was found to be a potent inhibitor. researchgate.net

Receptor Ligand Interaction Studies (e.g., Imidazoline (B1206853) I2 Receptor)

Imidazoline receptors are a class of non-adrenergic binding sites found in various tissues, including the brain. tocris.comcsic.es The I2 subtype (I2-IR) has been implicated in several neurological and psychiatric disorders, making it a potential therapeutic target. csic.esmdpi.com Certain benzofuran derivatives have been identified as selective ligands for the I2-imidazoline receptor. csic.esnih.gov For example, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) is a well-characterized selective ligand for I2-IR. nih.gov The interaction of these ligands with the receptor may modulate downstream signaling pathways, offering potential therapeutic benefits for conditions like Alzheimer's disease. csic.es

Table of Research Findings on Benzofuranone Derivatives:

| Biological Activity | Target | Compound/Derivative Class | Key Findings |

| Anticancer | Cell Cycle | 4-Hydroxyderricin | Induces G2/M cell cycle arrest in HCC cells by downregulating cyclin B1 and CDK1/CDC2 via the PI3K/AKT/mTOR pathway. mdpi.com |

| Apoptosis | 4-Hydroxyderricin | Induces apoptosis in HCC cells by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3. mdpi.com | |

| Mitochondrial Membrane | Benzofuranone Derivatives | Can induce alterations in mitochondrial membrane potential, leading to apoptosis. unife.it | |

| Antiviral | HCV RdRp | Benzofuran-containing compounds | The benzofuran scaffold is part of some non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase. google.com |

| Enzyme Inhibition | Aromatase | Benzofuran ketone sulfamates | Potent inhibitors of aromatase, with some derivatives showing dual inhibition of aromatase and steroid sulfatase. rsc.org |

| Steroid Sulfatase | Benzofuran-derived sulfamates | Show low nanomolar inhibitory activity against steroid sulfatase. rsc.org | |

| 5-Lipoxygenase | L-656,224 (4-hydroxybenzofuran derivative) | Potent inhibitor of human leukocyte 5-lipoxygenase. nih.gov | |